2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound (molecular formula: C₂₇H₂₉N₅O₂S₂) is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and an imidazole-propylamino side chain. The (Z)-configured methylidene bridge between the pyrido-pyrimidine and thiazolidinone moieties, along with the 1-phenylethyl substituent on the thiazolidinone ring, confers unique stereoelectronic properties . Its synthesis involves multi-step organic reactions, including cyclization, coupling, and controlled Z/E isomerization, requiring precise temperature and pH conditions to optimize yields .
Properties
Molecular Formula |
C26H24N6O2S2 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N6O2S2/c1-18(19-8-3-2-4-9-19)32-25(34)21(36-26(32)35)16-20-23(28-11-7-13-30-15-12-27-17-30)29-22-10-5-6-14-31(22)24(20)33/h2-6,8-10,12,14-18,28H,7,11,13H2,1H3/b21-16- |
InChI Key |
SZTGWZPNTVDPLI-PGMHBOJBSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the thiazolidinone moiety. The final step involves the condensation of these intermediates under specific reaction conditions to form the target compound .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring or the imidazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s imidazole and thiazolidinone moieties can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of three pharmacophoric elements:
Pyrido[1,2-a]pyrimidin-4-one core : Provides a planar, aromatic scaffold for π-π interactions with biological targets.
Imidazole-propylamino side chain: Introduces basicity and hydrogen-bonding capacity, critical for target engagement .
Comparisons with structurally related compounds are summarized below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Target Compound | C₂₇H₂₉N₅O₂S₂ | 1-Phenylethyl, imidazole-propylamino, Z-configuration | Antimicrobial (predicted), antidiabetic (predicted) |
| 7-Methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | C₂₈H₃₁N₅O₂S₂ | 3-Methylbutyl substituent, piperazinyl group | Moderate kinase inhibition |
| 2-[(2-Hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one | C₂₃H₂₆N₄O₃S₂ | Hydroxyethylamino side chain, isobutyl substituent | Enhanced solubility, reduced cytotoxicity |
| 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | C₂₈H₂₅N₃O₄S₂ | Benzodioxole substituent, diethylamino group | Anticancer activity (in vitro) |
Key Differences and Implications
- Side Chain Modulation: Replacing the hydroxyethylamino (in analog 3) with imidazole-propylamino introduces a stronger basic center, which may enhance interactions with acidic residues in enzymatic active sites .
- Biological Specificity: The benzodioxole-containing analog (Table 1, row 4) shows anticancer activity, whereas the target compound’s imidazole and thiazolidinone motifs align more closely with antimicrobial and metabolic targets .
Mechanistic Insights from Structural Similarity
Bioinformatics analyses indicate that compounds sharing ≥70% structural similarity often target overlapping pathways . For example:
- Thiazolidinone derivatives commonly inhibit aldose reductase (key in diabetic complications) .
- Imidazole-containing analogs frequently disrupt microbial cell membranes or cytochrome P450 enzymes . The target compound’s hybrid structure may thus exhibit dual mechanisms, combining thiazolidinone-mediated enzyme inhibition with imidazole-driven membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
